2-(3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetic acid
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Overview
Description
The compound 2-(3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetic acid is a derivative of imidazolidine with a chlorophenyl group and an acetic acid moiety. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, synthesis, and structural analysis, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related imidazolidine derivatives is described in the literature. For instance, paper details the preparation of 3-acyl-1-alkyl-2-oxoimidazolidine-4-carboxylic acid derivatives through two methods. These compounds are structurally similar to the compound of interest and provide a basis for understanding potential synthetic routes. The synthesis involves acylation and subsequent reactions to introduce the carboxyalkylamino group, which is crucial for biological activity.
Molecular Structure Analysis
Structural studies of similar compounds have been conducted, as seen in paper , where the molecular conformations of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data. Additionally, paper describes the crystal structure and spectroscopic characterization of a related compound, providing insights into the intermolecular interactions that could be expected in the compound of interest.
Chemical Reactions Analysis
The chemical reactions and interactions of similar compounds can shed light on the potential reactivity of this compound. For example, paper discusses the metabolic formation of glucuronides and the rearrangement of acyl glucuronides, which could be relevant for understanding the metabolism and chemical stability of the compound .
Physical and Chemical Properties Analysis
While the papers provided do not directly analyze the physical and chemical properties of this compound, they do offer information on related compounds. For instance, the solubility, stability, and spectroscopic properties can be inferred from the structural analysis and synthesis methods described in papers , , and . These properties are essential for the development of pharmaceuticals and for understanding the compound's behavior in biological systems.
Relevant Case Studies
The papers provide case studies on the biological activities of related compounds. Paper evaluates the angiotensin-converting enzyme (ACE) inhibitory activities and antihypertensive effects of synthesized derivatives, which could suggest potential therapeutic applications for the compound of interest. The structure-activity relationships discussed in this paper are particularly relevant for understanding how modifications to the molecular structure can influence biological activity.
Scientific Research Applications
Antimicrobial and Antifungal Activities
One of the notable applications of compounds structurally related to 2-(3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetic acid is in the realm of antimicrobial and antifungal treatments. Derivatives of this compound have demonstrated significant antimicrobial activities against a broad spectrum of bacteria and fungi. For instance, certain synthesized derivatives exhibit potent activity against Mycobacterium tuberculosis, non-tuberculous mycobacteria, and Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017). This suggests potential therapeutic applications for treating bacterial and fungal infections resistant to conventional antibiotics.
Anti-inflammatory and Analgesic Effects
Another research avenue has explored the anti-inflammatory and analgesic potentials of imidazolidin-4-one derivatives, closely related to the chemical structure . These compounds have shown promising results in reducing inflammation and pain in experimental models, indicating their potential as novel anti-inflammatory and analgesic drugs. For example, certain derivatives synthesized from Imidazol-1-ylacetic acid hydrazide have exhibited maximum anti-inflammatory activity, along with significant inhibition of writhing in albino mice, highlighting their potential in pain management (Khalifa & Abdelbaky, 2008).
Antioxidant Properties
Compounds derived from the structural framework of this compound have also been investigated for their antioxidant properties. A series of synthesized [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids, for instance, demonstrated pronounced antioxidant activity, suggesting their applicability in combating oxidative stress-related diseases and conditions (Chornous et al., 2013).
Anticancer and Antiangiogenic Activities
Furthermore, novel thioxothiazolidin-4-one derivatives, which share a similar core structure, have been synthesized and evaluated for their anticancer and antiangiogenic effects in mouse models. These studies have shown that such derivatives can inhibit tumor growth and angiogenesis, offering a promising approach for cancer therapy (Chandrappa et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is suggested that this compound may interact with multiple receptors . It is also mentioned that this compound could be useful in the prevention or treatment of estrogen-sensitive breast cancer , suggesting a potential interaction with estrogen receptors.
Mode of Action
It is suggested that the compound may bind with high affinity to multiple receptors , potentially influencing their activity and leading to various downstream effects.
Biochemical Pathways
It is known that indole derivatives, which share a similar structure, can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3-(4-Chlorophenyl)-2-oxoimidazolidin-1-yl)acetic acid may affect multiple biochemical pathways.
Result of Action
It is suggested that the compound may have anticancer properties and could be useful in the prevention or treatment of estrogen-sensitive breast cancer .
properties
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxoimidazolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-1-3-9(4-2-8)14-6-5-13(11(14)17)7-10(15)16/h1-4H,5-7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWPLBUIQFPLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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